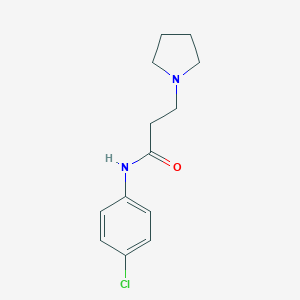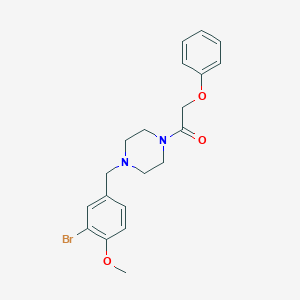
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPP belongs to the class of compounds known as prodrugs, which are inactive until they are metabolized in the body to produce their active form.
Mechanism of Action
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide acts as a prodrug that is metabolized in the body to produce its active form, which is known as N-(4-chlorophenyl)-3-hydroxybutanamide (CHB). CHB is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, CHB increases the levels of endocannabinoids in the body, which can lead to analgesic, anti-inflammatory, and anticonvulsant effects.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of chronic pain and arthritis. N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been shown to reduce withdrawal symptoms in animal models of addiction.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in a range of assays. N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has also been extensively studied, which means that there is a large body of literature available on its properties and potential therapeutic applications. However, there are also some limitations to the use of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide in lab experiments. For example, N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide can be toxic at high concentrations, which means that care must be taken when handling and using the compound.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide. One area of interest is the potential use of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide in the treatment of chronic pain and neuropathic pain. Another area of interest is the potential use of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide in the treatment of addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide and its effects on the body. Finally, the development of new analogs of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide may lead to compounds with improved therapeutic properties.
In conclusion, N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been extensively studied for its analgesic, anti-inflammatory, and anticonvulsant properties, as well as its potential use in the treatment of addiction and withdrawal symptoms. While there are some limitations to the use of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide in lab experiments, its potential therapeutic applications make it an important compound for further investigation.
Synthesis Methods
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine to form the intermediate 4-chlorobenzoyl pyrrolidine. The intermediate is then reacted with 3-bromopropionyl chloride to form N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide. The synthesis of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been optimized to produce high yields and purity to ensure its suitability for scientific research.
Scientific Research Applications
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been investigated for its ability to treat chronic pain, neuropathic pain, and seizures. N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has also been studied for its potential use in the treatment of addiction and withdrawal symptoms.
properties
Product Name |
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide |
|---|---|
Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-3-5-12(6-4-11)15-13(17)7-10-16-8-1-2-9-16/h3-6H,1-2,7-10H2,(H,15,17) |
InChI Key |
KWNPYFXGUNANCW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)
![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)


![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)

![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)
![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)
![(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B249186.png)
